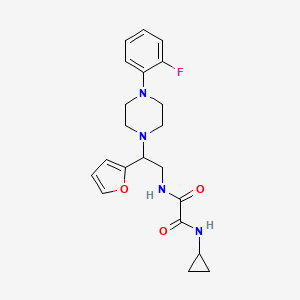
N-(2-((3-méthoxyphényl)amino)-2-oxoéthyl)-4-méthyl-N-tosylpipérazine-1-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-((3-methoxyphenyl)amino)-2-oxoethyl)-4-methyl-N-tosylpiperazine-1-carboxamide is a useful research compound. Its molecular formula is C22H28N4O5S and its molecular weight is 460.55. The purity is usually 95%.
BenchChem offers high-quality N-(2-((3-methoxyphenyl)amino)-2-oxoethyl)-4-methyl-N-tosylpiperazine-1-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2-((3-methoxyphenyl)amino)-2-oxoethyl)-4-methyl-N-tosylpiperazine-1-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Propriétés anticancéreuses
Le composé a démontré une cytotoxicité exceptionnelle contre les lignées cellulaires du cancer du sein, surpassant la puissance de la doxorubicine, un médicament de chimiothérapie couramment utilisé . Les chercheurs étudient son potentiel en tant qu'agent anticancéreux.
Activité antimicrobienne
N-(2-((3-méthoxyphényl)amino)-2-oxoéthyl)-4-méthyl-N-tosylpipérazine-1-carboxamide présente une activité antimicrobienne contre divers agents pathogènes . Cette propriété en fait un candidat pour le développement de nouveaux agents antimicrobiens.
Inhibition de la kinase PIM-1
Des études ont montré que ce composé possède une activité antiproliférative avec un potentiel inhibiteur de la kinase PIM-1 . La kinase PIM-1 est impliquée dans les voies de croissance et de survie cellulaires, ce qui en fait une cible attrayante pour la thérapie anticancéreuse.
Activité antituberculeuse
This compound a démontré une activité antituberculeuse contre Mycobacterium tuberculosis . Cette découverte suggère son potentiel en tant que thérapie adjuvante pour le traitement de la tuberculose.
Inhibition de SIRT1
SIRT1 est une protéine impliquée dans des processus cellulaires tels que le vieillissement, le métabolisme et la réponse au stress. Le composé présente une activité inhibitrice de SIRT1, ce qui pourrait avoir des implications pour les maladies liées à l'âge et les troubles métaboliques .
Capteurs fluorescents
Outre ses activités biologiques, this compound est prometteur en tant que capteur fluorescent. Il présente une sensibilité plus élevée par rapport aux sondes disponibles dans le commerce et peut être utilisé pour surveiller les processus de photopolymérisation .
Mécanisme D'action
Target of Action
Similar compounds have been found to interact with ampa and 5-ht2 receptors . These receptors play a crucial role in the nervous system, influencing various physiological and psychological processes.
Mode of Action
Compounds with similar structures have been found to elicit effects via activation of ampa and 5-ht2 receptors . This interaction with the receptors could lead to changes in the cellular signaling pathways, affecting the overall function of the cells.
Biochemical Pathways
Similar compounds have been found to alter the mrna levels of the ampa receptor subunits glua1 and glua2, brain-derived neurotrophic factor (bdnf), and mammalian target of rapamycin (mtor) in the hippocampus and prefrontal cortex . These changes could have downstream effects on various cellular processes, including cell survival, growth, and differentiation.
Pharmacokinetics
Similar compounds have been predicted to have acceptable pharmacokinetic/drug-like properties . These properties, including absorption, distribution, metabolism, and excretion (ADME), can significantly impact the bioavailability of the compound and its overall therapeutic effect.
Result of Action
Similar compounds have been found to decrease immobility time during the forced swimming test and tail suspension test . These behavioral changes suggest potential antidepressant effects.
Propriétés
IUPAC Name |
N-[2-(3-methoxyanilino)-2-oxoethyl]-4-methyl-N-(4-methylphenyl)sulfonylpiperazine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28N4O5S/c1-17-7-9-20(10-8-17)32(29,30)26(22(28)25-13-11-24(2)12-14-25)16-21(27)23-18-5-4-6-19(15-18)31-3/h4-10,15H,11-14,16H2,1-3H3,(H,23,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVNQEMYBEZRCNK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N(CC(=O)NC2=CC(=CC=C2)OC)C(=O)N3CCN(CC3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28N4O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
460.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-[(1-benzylpiperidin-4-yl)methyl]adamantane-1-carboxamide](/img/structure/B2545102.png)

![7-(Trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyridin-5-ol](/img/structure/B2545107.png)




![2-[4-Butyl-4-(4-fluorophenyl)-2,5-dioxoimidazolidin-1-yl]acetonitrile](/img/structure/B2545112.png)

![ethyl 2-(2-((1-(4-fluorophenyl)-4-methyl-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)acetamido)benzoate](/img/structure/B2545117.png)



![N-benzhydryl-2-(7-isopropyl-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)acetamide](/img/structure/B2545124.png)
